Dimethylphenylsilanol

Catalog No.
S1895599
CAS No.
5272-18-4
M.F
C8H12OSi
M. Wt
152.26 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dimethylphenylsilanol

CAS Number

5272-18-4

Product Name

Dimethylphenylsilanol

IUPAC Name

hydroxy-dimethyl-phenylsilane

Molecular Formula

C8H12OSi

Molecular Weight

152.26 g/mol

InChI

InChI=1S/C8H12OSi/c1-10(2,9)8-6-4-3-5-7-8/h3-7,9H,1-2H3

InChI Key

FDTBETCIPGWBHK-UHFFFAOYSA-N

SMILES

C[Si](C)(C1=CC=CC=C1)O

Canonical SMILES

C[Si](C)(C1=CC=CC=C1)O

The exact mass of the compound Dimethylphenylsilanol is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

Dimethylphenylsilanol (CAS 5272-18-4) is a highly versatile, monosubstituted organosilanol characterized by a silicon atom bonded to one phenyl group, two methyl groups, and a reactive hydroxyl group. As a moderate-viscosity liquid at room temperature, it serves as a critical building block in organometallic synthesis, a precision end-capping agent for siloxane polymers, and a potent nucleophile in transition-metal-catalyzed cross-coupling reactions. Its molecular architecture provides an optimal balance between the high reactivity of purely aliphatic silanols and the extreme steric hindrance of triarylsilanols. With a pKa of approximately 12.5, it readily forms active silanolates under mild basic conditions, making it highly valuable for advanced API synthesis and complex material formulations where controlled reactivity, accurate dosing, and structural stability are paramount [1].

Substituting Dimethylphenylsilanol with simpler aliphatic analogs like Trimethylsilanol (TMSOH) or bulkier aromatics like Triphenylsilanol (Ph3SiOH) fundamentally alters process kinetics and material handling. TMSOH is highly volatile (BP ~99 °C) and prone to rapid, uncontrolled self-condensation into hexamethyldisiloxane (HMDS), leading to severe evaporative losses and stoichiometric imbalances during elevated-temperature reactions [1]. Conversely, Ph3SiOH is a high-melting solid (MP ~150 °C) that introduces excessive steric hindrance, drastically reducing reaction rates in dense polymer end-capping and causing solubility bottlenecks in non-polar matrices . Furthermore, attempting to use the halide precursor, Dimethylphenylchlorosilane, releases corrosive HCl gas upon reaction, necessitating aggressive acid scavengers that can degrade sensitive catalytic cycles or delicate substrates. Dimethylphenylsilanol uniquely bridges this gap, offering liquid processability, thermal stability, and controlled reactivity.

Thermodynamic Acidity for Mild Silanolate Generation

The acidity of the silanol hydroxyl group dictates the ease of forming the active silanolate nucleophile. Dimethylphenylsilanol exhibits a pKa of approximately 12.5, making it significantly more acidic than its fully aliphatic counterpart, Trimethylsilanol (TMSOH, pKa ~ 13.6). This >10-fold increase in acidity allows Dimethylphenylsilanol to be fully deprotonated under much milder basic conditions [1].

Evidence DimensionAcid dissociation constant (pKa)
Target Compound DataDimethylphenylsilanol (pKa ~ 12.5)
Comparator Or BaselineTrimethylsilanol (TMSOH) (pKa ~ 13.6)
Quantified Difference1.1 pKa unit difference (>10-fold higher acidity for Dimethylphenylsilanol)
ConditionsStandard aqueous/solvent pKa measurement

Enables complete deprotonation under milder basic conditions, preventing base-catalyzed degradation of sensitive substrates in complex syntheses.

Steric Inhibition of Spontaneous Self-Condensation

Silanols are inherently prone to intermolecular condensation, forming inactive disiloxanes. The single phenyl ring in Dimethylphenylsilanol provides sufficient steric encumbrance to kinetically stabilize the molecule against spontaneous ambient condensation, unlike Trimethylsilanol, which rapidly dimerizes to hexamethyldisiloxane (HMDS) without strict anhydrous and neutral controls [1].

Evidence DimensionSpontaneous dimerization rate to disiloxane
Target Compound DataDimethylphenylsilanol (Kinetically stabilized by phenyl steric bulk)
Comparator Or BaselineTrimethylsilanol (TMSOH) (Highly prone to rapid, un-catalyzed condensation)
Quantified DifferenceSignificant reduction in ambient self-condensation rate, extending shelf-life and process window
ConditionsAmbient storage and pre-catalytic formulation blending

Maintains exact stoichiometric availability of active -OH groups for precise polymer end-capping, reducing material waste and batch failures.

Thermal Processability and Dosing Accuracy

Physical state and volatility directly impact manufacturability. Dimethylphenylsilanol is a stable liquid with a boiling point of ~102 °C at 14 mmHg (exceeding 200 °C at standard pressure). In direct contrast, Trimethylsilanol is highly volatile (BP ~99 °C at 760 mmHg), leading to evaporative losses during reflux, while Triphenylsilanol is a solid (MP ~150 °C) that requires solvent dissolution prior to dosing .

Evidence DimensionBoiling point and physical state at standard pressure
Target Compound DataDimethylphenylsilanol (Liquid, BP ~102 °C at 14 mmHg / >200 °C at 760 mmHg)
Comparator Or BaselineTrimethylsilanol (Volatile liquid, BP ~99 °C at 760 mmHg) and Triphenylsilanol (Solid, MP ~150 °C)
Quantified DifferenceEliminates high evaporative losses of TMSOH and the solvent-dependency of solid Ph3SiOH
ConditionsStandard industrial liquid dosing and elevated-temperature reflux

Allows for highly accurate volumetric dosing and prevents evaporative stoichiometry shifts during high-temperature curing or coupling.

Catalytic Efficiency in Pd-Catalyzed Cross-Coupling

In palladium(II)-catalyzed Hiyama cross-coupling reactions, the choice of silanol partner dictates yield. Dimethylphenylsilanol acts as an optimal nucleophile, routinely achieving high conversion rates (e.g., >80% in optimized C-H functionalization of enaminones). Bulkier alternatives like Triphenylsilanol often suffer from steric retardation in crowded transition states, requiring higher catalyst loadings or longer reaction times [1].

Evidence DimensionCoupling partner viability and steric accessibility
Target Compound DataDimethylphenylsilanol (Achieves high conversion without steric blocking)
Comparator Or BaselineTriphenylsilanol (Ph3SiOH) (Suffers from steric retardation in crowded transition states)
Quantified DifferenceHigher reaction kinetics and conversion rates in sterically demanding couplings
ConditionsPalladium(II)-catalyzed Hiyama reactions and silyl ether formations

Provides the optimal balance of nucleophilicity and steric accessibility, maximizing throughput and minimizing catalyst costs in fine chemical synthesis.

Precision End-Capping of Siloxane Polymers

Due to its stable liquid state and controlled condensation kinetics, Dimethylphenylsilanol is the preferred terminating agent for synthesizing well-defined poly(dimethylsiloxane) (PDMS) architectures, avoiding the severe volatility and rapid dimerization issues associated with Trimethylsilanol [1].

Nucleophilic Partner in Hiyama Cross-Coupling

Its enhanced acidity (pKa ~12.5) allows for efficient silanolate formation under mild conditions, making it an ideal silicon nucleophile for Pd-catalyzed C-H functionalization in active pharmaceutical ingredient (API) synthesis [2].

Surface Modification and Adhesion Promotion

Applied to inorganic substrates and nanoparticles where the phenyl group provides targeted hydrophobicity, improved thermal stability, and better compatibility with aromatic polymer matrices compared to purely aliphatic silanols [1].

Initiator for Asymmetric Siloxane Synthesis

Utilized in organocatalytic ring-opening polymerizations of cyclotrisiloxanes, where its specific steric profile and liquid processability dictate precise polymer architecture and narrow molecular weight distributions [3].

GHS Hazard Statements

Aggregated GHS information provided by 39 companies from 2 notifications to the ECHA C&L Inventory.;
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

5272-18-4

Wikipedia

Dimethylphenylsilanol

General Manufacturing Information

Silanol, 1,1-dimethyl-1-phenyl-: ACTIVE

Dates

Last modified: 08-16-2023

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